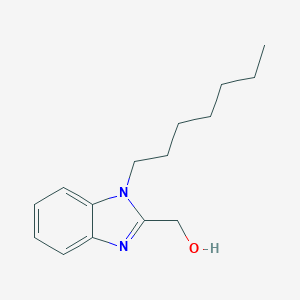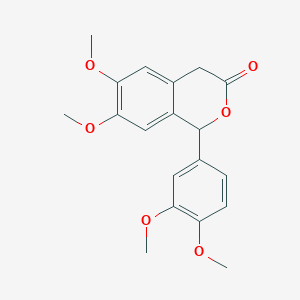
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C14H14N2O . This compound is characterized by a pyrimidine ring substituted with allyl, methyl, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with allyl and methyl substituents under basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds with various functional groups.
Applications De Recherche Scientifique
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of allyl, methyl, and phenyl groups makes it a versatile scaffold for further functionalization and application in various fields.
Propriétés
IUPAC Name |
4-methyl-2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-7-12-10(2)15-13(16-14(12)17)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLXQQUPPACGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)


![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376849.png)
![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)



